molecular formula C11H11NO6S B1517005 2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid CAS No. 1082395-50-3

2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid

Cat. No. B1517005
CAS RN: 1082395-50-3
M. Wt: 285.28 g/mol
InChI Key: VMUPEMWMZLYIDR-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole group, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry, and a methoxyethyl group, which is an ether group with a methoxy (OCH3) and an ethyl (C2H5) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole group would contribute to the aromaticity of the compound, while the carboxylic acid group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole group is relatively stable due to its aromaticity, but it can participate in electrophilic substitution reactions. The carboxylic acid group is acidic and can undergo reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to 2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid often involves multi-step reactions starting from benzothiazole derivatives. For instance, Patel et al. (2011) reported the synthesis of new pyridine derivatives starting with 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids. These compounds were further modified to produce a variety of amide derivatives, demonstrating the versatility of benzothiazole derivatives in synthesizing complex molecules (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial properties of benzothiazole derivatives. For example, Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid, demonstrating variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Chavan & Pai, 2007).

Biological Activities and Applications

Research on the biological activities of benzothiazole derivatives extends beyond antimicrobial properties. Kyhoiesh and Al-adilee (2022) synthesized metal complexes with a novel azo dye ligand derived from 2-amino-6-methoxy benzothiazole, showing antimicrobial properties and suggesting potential applications in drug development and material science (Kyhoiesh & Al-adilee, 2022).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

2-(2-methoxyethyl)-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-18-5-4-12-10(13)8-3-2-7(11(14)15)6-9(8)19(12,16)17/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUPEMWMZLYIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
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2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
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2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
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2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
Reactant of Route 5
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2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
Reactant of Route 6
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid

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